2-Butanol, 1-(phenylthio)-, (S)-
Description
Significance of Chiral Organosulfur Compounds in Enantioselective Synthesis
Chiral organosulfur compounds are pivotal in the realm of enantioselective synthesis, a branch of chemistry focused on producing a specific enantiomer of a chiral molecule. numberanalytics.com The significance of these sulfur-containing molecules lies in their diverse roles as chiral auxiliaries, ligands for metal catalysts, and organocatalysts, which guide the stereochemical outcome of a reaction. acs.org The sulfur atom, with its ability to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone) and to be a stereogenic center itself, provides a unique handle for chemists to control the three-dimensional arrangement of atoms in a product. acs.org
The utility of chiral organosulfur compounds extends to their application in the synthesis of a wide array of important molecules. For instance, chiral sulfoxides have been instrumental as ligands in catalytic processes, and carbanions stabilized by sulfinyl or sulfonyl groups undergo reactions with high stereoselectivity. researchgate.net The development of new methods for creating these chiral sulfur-containing molecules, including enzymatic resolutions and asymmetric oxidations, continues to expand their accessibility and application in synthesizing enantiomerically pure pharmaceuticals and other fine chemicals. The distinct properties of chiral organosulfur compounds make them indispensable tools for chemists aiming to achieve high levels of enantioselectivity in synthetic transformations. acs.orgresearchgate.net
Overview of (S)-1-(Phenylthio)-2-butanol as a Chiral Synthon and Chirality Pool Addition
(S)-1-(Phenylthio)-2-butanol is a prime example of a chiral synthon, a molecular fragment that carries chirality and can be incorporated into a larger molecule to build stereochemical complexity. Its structure, featuring a hydroxyl group at a stereogenic center and a phenylthio group, makes it a versatile intermediate for a variety of chemical transformations. The term "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. (S)-1-(Phenylthio)-2-butanol is considered a valuable addition to this pool, often synthesized from these naturally occurring chiral precursors. acs.org
The synthesis of (S)-1-(Phenylthio)-2-butanol and its analogs can be achieved through various synthetic routes, including the enantioselective reduction of the corresponding ketone. acs.org Once obtained in high enantiomeric purity, it can be used in the synthesis of other valuable chiral molecules, such as naturally occurring spiroketal pheromones. acs.org The strategic placement of the hydroxyl and phenylthio groups allows for a range of subsequent chemical modifications. For example, the hydroxyl group can be derivatized or used to direct the stereochemistry of nearby reactions, while the sulfur moiety can be oxidized or eliminated to introduce further functionality.
Structure
2D Structure
3D Structure
Properties
CAS No. |
67210-33-7 |
|---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
(2S)-1-phenylsulfanylbutan-2-ol |
InChI |
InChI=1S/C10H14OS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7,9,11H,2,8H2,1H3/t9-/m0/s1 |
InChI Key |
KGDLDWVKFUCUME-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](CSC1=CC=CC=C1)O |
Canonical SMILES |
CCC(CSC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for S 1 Phenylthio 2 Butanol and Its Enantiomer
Chemoenzymatic and Biocatalytic Approaches
Chemoenzymatic and biocatalytic strategies offer significant advantages for the synthesis of enantiomerically pure compounds like (S)-1-(phenylthio)-2-butanol. These methods are often performed under mild reaction conditions and exhibit high stereoselectivity, minimizing the formation of unwanted byproducts.
Enantioselective Bioreduction of Prochiral Ketone Precursors (e.g., 1-(phenylthio)butan-2-one)
A primary strategy for producing enantiomerically pure 1-(phenylthio)-2-butanol is the asymmetric reduction of the corresponding prochiral ketone, 1-(phenylthio)butan-2-one. This transformation is effectively catalyzed by various microorganisms and isolated enzymes, which can selectively produce either the (S) or (R) enantiomer of the alcohol.
Application of Wild-Type Yeast Strains for Stereoselective Reduction
Whole cells of various wild-type yeast strains are effective biocatalysts for the stereoselective reduction of ketones. researchgate.netnih.gov For instance, several yeast strains have been screened for their ability to reduce 1-(arylsulfanyl)propan-2-ones, demonstrating excellent enantioselectivity (ee > 99%). nih.gov Specifically, strains like Pichia carsonii, Lodderomyces elongisporus, Candida norvegica, and Candida parapsilosis have been successfully employed. nih.gov The use of a hexane/water biphasic cell culture system has been shown to improve both the enantioselectivity and yield of yeast-mediated bioreductions. researchgate.net Baker's yeast (Saccharomyces cerevisiae) is a widely utilized and classic example for such reductions. researchgate.net
Utilization of Recombinant Alcohol Dehydrogenases in Biotransformations
Recombinant alcohol dehydrogenases (ADHs) offer a more controlled and often more selective alternative to whole-cell systems. nih.gov These enzymes, produced in host organisms like E. coli, can be tailored for specific substrates and desired stereochemical outcomes. abcam.combio-techne.com For example, recombinant ADHs from Lactobacillus kefir (LkADH) and Rhodococcus aetherivorans (RaADH) have been used for the enantiocomplementary bioreduction of 1-(arylsulfanyl)propan-2-ones, yielding enantiopure alcohols with good to excellent conversions. nih.gov Engineered ADHs can exhibit high activity and stereoselectivity for a wide range of substrates. nih.govabcam.commdpi.com
Anti-Prelog-Rule Reductions for Absolute Configuration Control
The stereochemical outcome of ketone reductions by dehydrogenases typically follows the Prelog's rule, where the hydride is delivered to the Re face of the carbonyl, yielding the (S)-alcohol. However, enzymes that catalyze the reduction via an anti-Prelog pathway, delivering the hydride to the Si face to produce the (R)-alcohol, are also known and are valuable for accessing the opposite enantiomer. novusbio.com The discovery of new bacterial strains, such as Bacillus cereus TQ-2, which exhibit excellent anti-Prelog enantioselectivity in the reduction of prochiral ketones, expands the biocatalytic toolbox for producing specific chiral alcohols. nih.gov This control over absolute configuration is crucial for the targeted synthesis of either (S)- or (R)-1-(phenylthio)-2-butanol. ucla.edu
Lipase-Mediated Chiral Resolution of Racemic Alcohols or Corresponding Esters
Kinetic resolution, catalyzed by lipases, is another powerful method for obtaining enantiomerically pure 1-(phenylthio)-2-butanol. nih.gov This technique involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the unreacted enantiomer in high enantiomeric excess. Lipase P has been shown to be highly effective in the resolution of racemic 4-arylthio-2-butanols, achieving an enantiomeric excess (ee) of 99.7% for the phenyl-substituted derivative. nih.gov Similarly, lipases from Candida antarctica (CALA and CALB) have been used to resolve secondary haloalcohols through esterification. researchgate.net Novozym 435, an immobilized form of CALB, is a commonly used and efficient biocatalyst for the kinetic resolution of racemic alcohols like 1-phenylethanol. nih.gov
Table 1: Lipase-Mediated Resolution of Racemic Alcohols
| Lipase | Substrate | Acyl Donor | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Lipase P | Racemic 4-phenylthio-2-butanol | - | (R)-4-phenylthio-2-butyl acetate | 99.7% | nih.gov |
| Novozym 435 (CALB) | Racemic 1-phenylethanol | Vinyl acetate | (S)-1-phenylethanol | 100% | nih.gov |
| Candida rugosa lipase | Racemic ketoprofen | n-decanol | (S)-ketoprofen ester | 99% | semanticscholar.org |
Stereo-Divergent Enzyme Cascades for Enantiomeric Access
Stereo-divergent synthesis provides a sophisticated approach to access either enantiomer of a target molecule from a common racemic starting material. One-pot enzymatic cascades have been developed that can convert a racemic alcohol into either the (S)- or (R)-enantiomer of the corresponding amine. nih.govnih.gov These cascades typically employ a combination of enantio-complementary alcohol dehydrogenases, an oxidase for cofactor recycling, and an enantioselective transaminase. nih.govresearchgate.net For example, a system using horse liver alcohol dehydrogenase (HLADH) as the (S)-selective enzyme has been successfully applied to the amination of racemic 4-phenyl-2-butanol. nih.gov This strategy demonstrates the potential for creating versatile biocatalytic systems capable of producing a desired stereoisomer on demand.
Chemical Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure compounds such as (S)-1-(phenylthio)-2-butanol relies on methods that can selectively generate one of two possible enantiomers. wikipedia.org These strategies are broadly categorized as asymmetric synthesis, which can involve temporarily incorporating a chiral group to direct the reaction or using a chiral catalyst to influence the transition state. wikipedia.orgddugu.ac.in
Methodologies Employing Chiral Auxiliaries
A chiral auxiliary is a stereogenic chemical compound that is temporarily incorporated into a synthetic route to control the absolute configuration of a new stereocenter. wikipedia.org This strategy is founded on the principle of converting an enantioselective reaction into a diastereoselective one. The substrate is covalently bonded to the chiral auxiliary, forming a new compound. scielo.org.mx The inherent chirality of the auxiliary then creates a stereo-differentiated environment that directs subsequent reactions to occur with high diastereoselectivity. scielo.org.mx After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org
Several criteria define an effective chiral auxiliary: it must be readily available and inexpensive, easy to attach to the substrate, and straightforward to remove under mild conditions without causing racemization of the product. researchgate.net
Prominent examples of chiral auxiliaries include:
Oxazolidinones: Popularized by David A. Evans, these auxiliaries are highly effective in directing asymmetric alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net They are typically prepared from readily available amino acids or amino alcohols. The substituents on the oxazolidinone ring sterically hinder one face of the enolate, leading to highly diastereoselective bond formation at the α-carbon. researchgate.net
Camphorsultam (Oppolzer's Sultam): This is another widely used chiral auxiliary, valued for its rigid bicyclic structure that provides excellent stereocontrol in a variety of reactions. wikipedia.org
SAMP/RAMP: (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are effective auxiliaries derived from (S)-proline and (R)-glutamic acid, respectively. They are most famously used for the asymmetric α-alkylation of aldehydes and ketones.
8-phenylmenthol: Introduced by E.J. Corey, this auxiliary and its derivatives, like (+)-8-phenylneomenthol, have been used in asymmetric Diels-Alder reactions. wikipedia.orgresearchgate.net The phenyl group can participate in π-stacking interactions, which significantly influences diastereofacial selection. researchgate.net
The general scheme for using a chiral auxiliary involves attachment to an achiral substrate, a diastereoselective reaction to create the new stereocenter, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Precursor | Typical Applications |
| Evans Oxazolidinones | Amino Alcohols | Asymmetric Aldol Reactions, Alkylations, Diels-Alder Reactions |
| Camphorsultam | Camphor | Asymmetric Aldol Reactions, Conjugate Additions, Diels-Alder Reactions |
| SAMP/RAMP | (S)-Proline / (R)-Glutamic Acid | Asymmetric Alkylation of Ketones and Aldehydes |
| 8-Phenylmenthol | (-)-Menthone or Pulegone | Asymmetric Diels-Alder Reactions |
| trans-2-Phenylcyclohexanol | Phenylcyclohexanol | Asymmetric Alkylations |
Stereoselective Carbon-Carbon Bond Forming Reactions
Creating the chiral center in (S)-1-(phenylthio)-2-butanol can be achieved during the formation of a carbon-carbon bond. Asymmetric aldol reactions are a powerful tool for this purpose, as they construct a β-hydroxy carbonyl unit, which is the core structure of the target molecule, while simultaneously setting two new stereocenters. ddugu.ac.in
In the context of synthesizing a β-hydroxy sulfide (B99878), an asymmetric aldol reaction could involve the reaction of a thio-substituted enolate with an aldehyde. The stereochemical outcome can be controlled by using a substrate-controlled approach with a chiral auxiliary, as described previously. For instance, an N-acyl oxazolidinone derived from propanoic acid can be enolized and reacted with thiophenol to create a phenylthioacetyl unit attached to the auxiliary. Subsequent aldol reaction with an aldehyde like acetaldehyde, under the influence of the chiral auxiliary, would yield the desired 1-(phenylthio)-2-butanol skeleton with high diastereoselectivity. researchgate.net
The choice of base and reaction conditions is critical for achieving high selectivity. The formation of a specific enolate geometry (Z or E) is often the first step in stereochemical control. For Evans' oxazolidinones, enolization with dibutylboryl triflate typically leads to the Z-enolate, which then reacts with an aldehyde via a chair-like six-membered transition state to produce the syn-aldol adduct with high diastereoselectivity. researchgate.net
Alternatively, catalyst-controlled reactions use a chiral Lewis acid or organocatalyst to create an asymmetric environment around the reacting molecules. For example, Cinchona alkaloid derivatives have been used as chiral catalysts in direct aldol reactions of glycine (B1666218) equivalents to produce β-hydroxy α-amino acids with good enantiomeric excess. nih.gov
Synthesis from Precursors (e.g., 1-(phenylthio)butan-2-one)
A direct and efficient route to (S)-1-(phenylthio)-2-butanol is the enantioselective reduction of the corresponding prochiral ketone, 1-(phenylthio)butan-2-one. This transformation involves the addition of a hydride to the carbonyl group, creating the chiral hydroxyl center. A variety of chiral reducing agents and catalytic systems have been developed for this purpose.
Borane-Based Reagents:
CBS Reagents (Corey-Bakshi-Shibata): These are oxazaborolidine-based catalysts that are highly effective for the asymmetric reduction of ketones using a borane (B79455) source like BH3-SMe2 or catecholborane. youtube.com The catalyst, being chiral, coordinates to both the borane and the ketone, forcing the hydride transfer to occur on a specific face of the carbonyl group. This method is known for its high enantioselectivity and mild reaction conditions. youtube.com
DIP-Chloride (Diisopinocampheylchloroborane): Derived from the inexpensive natural product α-pinene, DIP-Chloride is a stoichiometric chiral reducing agent. uwindsor.ca It is particularly effective for the reduction of aryl alkyl ketones and α,β-acetylenic ketones. The reduction proceeds through a six-membered ring transition state where steric factors dictate the face selectivity of the hydride transfer. uwindsor.ca
Alpine-Borane (B-3-Pinanyl-9-borabicyclo[3.3.1]nonane): This reagent is also derived from α-pinene and is effective for the reduction of certain prochiral ketones, particularly α,β-acetylenic ketones. uwindsor.ca
Other Catalytic Systems:
BINAL-H (Noyori's Reagent): These reagents are prepared from lithium aluminum hydride (LAH) and the axially chiral binaphthol (BINOL). uwindsor.ca They are highly effective for the reduction of ketones that have a π-system (like a phenyl group) on one side of the carbonyl, achieving excellent enantioselectivity. uwindsor.ca
Asymmetric Transfer Hydrogenation (ATH): This method often employs ruthenium or rhodium complexes with chiral diamine or amino alcohol ligands. The hydrogen source is typically isopropanol (B130326) or formic acid. These systems are powerful for the reduction of a wide range of ketones.
Copper Hydride (CuH) Catalyzed Reductions: Ligated copper hydride has emerged as a powerful tool for asymmetric reductions. nih.govnih.gov While often used for 1,4-reductions of enones, specific ligand design can favor 1,2-reduction. For a substrate like 1-(phenylthio)butan-2-one, which is a sulfur-containing ketone, catalytic hydrogenation with traditional transition metals can be problematic due to catalyst poisoning by sulfur. youtube.com Borane-based reductions or CuH-catalyzed systems can offer a more viable alternative.
The choice of reducing agent depends on the substrate's functional groups. For ketones with sulfur-containing groups, borane-based reductions are often preferred over catalytic hydrogenations that use transition metals susceptible to poisoning. youtube.com
Table 2: Selected Methods for Enantioselective Ketone Reduction
| Method/Reagent | Type | Typical Substrates | Key Features |
| CBS Reduction | Catalytic (Borane) | Aryl alkyl ketones, α,β-Unsaturated ketones | High enantioselectivity, mild conditions. youtube.com |
| DIP-Chloride | Stoichiometric (Borane) | Aryl alkyl ketones, α,β-Acetylenic ketones | Derived from inexpensive α-pinene. uwindsor.ca |
| BINAL-H | Stoichiometric (LAH-based) | Ketones with an adjacent π-system | Excellent enantioselectivity for specific substrates. uwindsor.ca |
| Noyori Hydrogenation | Catalytic (Ru-based) | Wide range of ketones | High turnover numbers, high enantioselectivity. |
| CuH Reduction | Catalytic (Copper) | Aromatic ketones, α,β-Unsaturated ketones | Can be tuned for regioselectivity (1,2- vs 1,4-). nih.govnih.gov |
Stereochemical Control and Enantiomeric Purity of S 1 Phenylthio 2 Butanol Derivatives
Strategies for Achieving High Enantiomeric Excess in Synthetic Pathways
Achieving a high enantiomeric excess (e.e.) in the synthesis of (S)-1-(phenylthio)-2-butanol and its derivatives relies on several key asymmetric strategies. These methods introduce chirality through the use of chiral catalysts, auxiliaries, or reagents, guiding the reaction towards the desired stereoisomer.
One of the most direct methods for preparing β-hydroxy sulfides is the ring-opening of epoxides with thiols. nih.gov The desymmetrization of meso-epoxides using a chiral catalyst system is a powerful approach. For instance, the use of a Scandium triflate (Sc(OSO₃C₁₂H₂₅)₃) catalyst in conjunction with a chiral bipyridine ligand has been shown to facilitate the asymmetric thiolysis of meso-epoxides in water, yielding β-hydroxy sulfides with high enantioselectivities. beilstein-journals.org Another significant strategy involves the hydroxysulfenylation of alkenes. Copper(II)-catalyzed reactions of alkenes with aromatic thiols under an oxygen atmosphere can produce β-hydroxy sulfides with excellent regioselectivity and moderate to excellent yields. nih.gov
The use of chiral auxiliaries is a well-established method for stereocontrol. In a relevant example, the reaction of a carbanion derived from (S)-α-(methylthio)-2-(p-tolylsulfinyl)benzyl with aldehydes demonstrates excellent control over the configuration of the resulting β-hydroxy sulfides. nih.govfigshare.com The inherent chirality of the sulfoxide (B87167) group directs the approach of the electrophile, leading to high diastereoselectivity. The diastereomeric excess in these reactions is highly dependent on steric factors, ranging from 20% to over 98%. figshare.com
Kinetic resolution, including dynamic kinetic resolution, represents another avenue for obtaining enantiomerically pure compounds. google.com This process often involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer enriched. For example, a kinetic resolution can be effected during the conversion of a racemic precursor to a single diastereomer. google.com Additionally, organocatalysis has emerged as a powerful tool. Chiral bifunctional acid-base catalysts, such as those derived from cinchona alkaloids, have been successfully employed in the sulfa-Michael addition to cyclobutenes, affording products with exceptional diastereomeric ratios (>95:5) and enantiomeric ratios (up to 99.7:0.3). nih.govrsc.org
Table 1: Selected Catalytic Systems for Asymmetric Synthesis of β-Hydroxy Sulfides
| Catalyst/Method | Reaction Type | Key Feature | Reference |
|---|
Influence of Stereogenic Centers on Diastereomeric Transition States
When a molecule already contains a stereocenter, the formation of a second stereocenter is influenced by the first, leading to diastereomeric products in potentially unequal amounts. This diastereoselectivity is governed by the relative energies of the diastereomeric transition states through which the reaction proceeds. In the synthesis of 1-(phenylthio)-2-butanol derivatives, the existing stereocenter—whether on the substrate or an auxiliary—creates a chiral environment that energetically favors one reaction pathway over another.
The stereochemical outcome can often be predicted by established models of asymmetric induction. For reactions involving the addition of a nucleophile to a carbonyl group adjacent to a stereocenter, models like the Felkin-Anh and Cram chelation-control models are instructive. In the case of synthesizing β-hydroxy sulfides via the reaction of a metalated sulfide (B99878) with an α-chiral aldehyde, the geometry of the transition state is key. If a chelating metal is present, a rigid, cyclic transition state may form, involving the metal, the carbonyl oxygen, and the heteroatom of the α-substituent. This chelation control can lock the conformation of the aldehyde and dictate the face of nucleophilic attack.
In non-chelating conditions, the Felkin-Anh model often applies, where the largest group on the existing stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The steric bulk of the substituents on both the nucleophile and the electrophile plays a critical role. For instance, in reactions using (S)-α-(methylthio)-2-(p-tolylsulfinyl)benzyl carbanion, the diastereoselectivity is strongly dependent on the steric factors of the reacting aldehyde, with bulkier aldehydes generally leading to higher diastereomeric excess. nih.gov Similarly, in the diastereoselective isomerization of β-hydroxy vinylsulfones to their allylic isomers, the diastereoselectivity increases significantly with the increasing size of the group attached to the carbinol carbon, achieving a diastereomeric ratio of >20:1 with a tert-butyl group. chemrxiv.org This highlights the profound impact of steric interactions in the transition state on the stereochemical outcome.
Methodologies for Absolute and Relative Stereochemical Determination
Once a chiral compound such as (S)-1-(phenylthio)-2-butanol has been synthesized, its stereochemical integrity must be verified. This involves determining both the relative configuration (diastereomeric relationship between stereocenters within the molecule) and the absolute configuration (the actual three-dimensional arrangement of atoms).
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining relative stereochemistry. The coupling constants (J-values) between protons on adjacent stereocenters can provide crucial information about their dihedral angle, which is related to their stereochemical arrangement (e.g., syn or anti). nih.gov For β-hydroxy ketones, which are structurally analogous to β-hydroxy sulfides, specific NMR methods have been developed to assign relative stereochemistry. northwestern.edu
For the determination of absolute configuration, several methods are available. The most definitive method is single-crystal X-ray crystallography, which provides an unambiguous three-dimensional structure of the molecule. acs.org However, this requires the formation of a suitable crystal, which is not always feasible.
An alternative and widely used technique involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in conjunction with NMR spectroscopy. mdpi.com By reacting the chiral alcohol with a CDA of known absolute configuration, such as Mosher's acid, a mixture of diastereomers is formed. The NMR spectra of these diastereomers will show different chemical shifts, and the pattern of these differences can be used to deduce the absolute configuration of the original alcohol. Similarly, CSAs form diastereomeric complexes with the analyte, leading to observable separation of signals in the NMR spectrum for the two enantiomers. mdpi.com
Furthermore, computational methods are increasingly used to aid in stereochemical assignment. By calculating the theoretical NMR chemical shifts for all possible stereoisomers using Density Functional Theory (DFT), and comparing these to the experimental data, a confident assignment can often be made. nih.gov This approach has been successfully applied to complex natural products, where subtle but significant differences in the ¹³C NMR spectra of stereoisomers can be accurately predicted. nih.gov
Table 2: Methods for Stereochemical Determination
| Methodology | Determines | Principle | Reference |
|---|
Compound Index
Reactivity and Mechanistic Investigations of 1 Phenylthio 2 Butanol Analogues
Transformations Involving the Secondary Alcohol Functionality
The secondary alcohol group in 1-(phenylthio)-2-butanol analogues is a versatile site for a variety of chemical transformations. Its reactivity is central to the synthetic utility of these compounds, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
Stereospecific Derivatization and Functionalization
The chiral nature of (S)-1-(phenylthio)-2-butanol makes it a valuable precursor in asymmetric synthesis. The secondary alcohol can be derivatized in a stereospecific manner to create a range of functionalized products. For instance, it can serve as a protecting group for alcohols and phenols. nih.gov The hydroxyl group can be converted into esters, ethers, or other functional groups, often with retention of the original stereochemistry at the carbinol center. These derivatization reactions are crucial for multi-step syntheses where the protection of the alcohol is necessary while other parts of the molecule are being modified.
Oxidation Processes of Secondary Alcohols
The oxidation of the secondary alcohol in 1-(phenylthio)-2-butanol analogues yields the corresponding ketone, a fundamental transformation in organic synthesis. chemguide.co.uklibretexts.org A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents like chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC) to other methods like the Swern oxidation. libretexts.orgyoutube.com The choice of oxidant can be critical to avoid over-oxidation or side reactions, especially given the presence of the oxidizable sulfur atom in the phenylthio group. researchgate.net For example, while strong oxidizing agents will convert the alcohol to a ketone, milder reagents are often preferred to maintain the integrity of the sulfide (B99878). chemguide.co.uklibretexts.org The oxidation process is a key step in the synthesis of various organic compounds where a carbonyl group is required. youtube.com
| Reagent | Product | Notes |
| Sodium or Potassium Dichromate(VI) / H₂SO₄ | Ketone | Strong oxidizing agent. chemguide.co.uk |
| Pyridinium Chlorochromate (PCC) | Ketone | Milder oxidizing agent, prevents over-oxidation. libretexts.org |
| o-Iodoxybenzoic acid (IBX) | Ketone | Selective for the alcohol, even in the presence of thioether groups. google.com |
Reactivity of the Phenylthio Moiety
The phenylthio group is not merely a spectator in the reactions of 1-(phenylthio)-2-butanol analogues. Its sulfur atom, with its lone pairs of electrons, actively participates in and influences the course of various chemical transformations.
Rearrangement Reactions (e.g., Sigmatropic Rearrangements,researchgate.netnih.gov-Phenylthio Shifts)
The phenylthio group can facilitate a variety of rearrangement reactions, significantly expanding the synthetic utility of 1-(phenylthio)-2-butanol analogues. These rearrangements often proceed through cyclic transition states and can lead to the formation of new carbon-carbon or carbon-sulfur bonds.
One notable class of rearrangements is the sigmatropic rearrangement. wikipedia.org For example, under acidic conditions, 2-phenylthioethanols can undergo rearrangement to form allyl sulfides. psu.edu A specific and synthetically powerful example is the wikipedia.orgnih.gov-sigmatropic rearrangement of allylic sulfoxides, which can be generated from the corresponding allylic sulfides. wikipedia.orgnih.gov This rearrangement, known as the Mislow-Evans rearrangement, proceeds through a five-membered cyclic transition state to produce an allylic alcohol after treatment with a thiophile. wikipedia.org The reaction is known for its high stereoselectivity, allowing for the transfer of chirality. wikipedia.orgnih.gov
Furthermore, researchgate.netnih.gov-phenylthio shifts have been observed in the rearrangement of 2,4,4-tris(phenylthio)butanols. rsc.org The presence of a second phenylthio group at the β-position to the hydroxyl group was found to be crucial for this type of migration to occur. rsc.org These rearrangements provide access to structurally diverse vinyl sulfides. rsc.org
Oxidation to Sulfoxides and Sulfones, and Subsequent Transformations
The sulfur atom of the phenylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. researchgate.netorganic-chemistry.org This oxidation can be achieved using a variety of oxidizing agents, and the product can often be controlled by the stoichiometry of the oxidant. organic-chemistry.org For instance, using one equivalent of an oxidizing agent like hydrogen peroxide can selectively produce the sulfoxide (B87167), while an excess of the oxidant will lead to the sulfone. researchgate.netorganic-chemistry.org
The resulting sulfoxides are valuable intermediates in their own right. As mentioned earlier, allylic sulfoxides can undergo wikipedia.orgnih.gov-sigmatropic rearrangements. nih.gov Additionally, sulfoxides can be used as chiral auxiliaries in asymmetric synthesis. nih.gov The oxidation of the phenylthio group to a sulfoxide introduces a new stereocenter at the sulfur atom, and the diastereomers can often be separated. These separated diastereomers can then be used to direct the stereochemical outcome of subsequent reactions.
Sulfones, the higher oxidation state products, are generally more stable. However, they can also participate in further transformations. For instance, under certain conditions, sulfoxides or sulfones can undergo elimination reactions. orientjchem.org
| Oxidizing Agent | Product | Conditions |
| Hydrogen Peroxide (H₂O₂) (1 equiv.) | Sulfoxide | Controlled stoichiometry. organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) (excess) | Sulfone | Excess oxidant. researchgate.netorganic-chemistry.org |
| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Common laboratory oxidant. |
| Diphenyl sulfoxide/triflic anhydride | Sulfoxide | Stereoselective oxidation. nih.gov |
Nucleophilic Participation and Substitution Reactions
The phenylthio group can play a significant role in nucleophilic substitution reactions at the adjacent carbon atom. The sulfur atom can act as an internal nucleophile, participating in the displacement of a leaving group. This neighboring group participation can lead to the formation of a cyclic sulfonium (B1226848) ion intermediate.
In the solvolysis of (arylthio)methyl chlorides, the phenylthio group provides anchimeric assistance, accelerating the rate of reaction. nih.gov The mechanism is thought to involve the formation of a resonance-stabilized carbocation, with the sulfur atom helping to delocalize the positive charge. nih.gov
Mechanistic Elucidation of Key Stereoselective Processes
The stereochemical outcome of reactions involving 1-(phenylthio)-2-butanol analogues is profoundly influenced by the participation of the neighboring phenylthio group. This participation dictates the reaction pathways and the nature of the intermediates formed, ultimately governing the stereochemistry of the products.
Analysis of Reaction Pathways and Intermediates
In reactions at the C2 position of 1-(phenylthio)-2-butanol analogues, the phenylthio substituent at C1 can act as an internal nucleophile. acs.orgwikipedia.org This neighboring group participation (NGP) leads to the formation of a cyclic intermediate, a thiiranium ion (also referred to as an episulfonium ion). wikipedia.orgdalalinstitute.com The formation of this three-membered ring occurs with the displacement of a leaving group at the C2 position.
The reaction pathway involving a thiiranium ion intermediate typically proceeds via a double displacement mechanism (two consecutive SN2-like steps). dalalinstitute.commugberiagangadharmahavidyalaya.ac.in
Step 1: Formation of the Thiiranium Ion. The sulfur atom of the phenylthio group attacks the C2 carbon, displacing the leaving group (e.g., a tosylate or halide). This intramolecular SN2 attack results in an inversion of configuration at C2 and the formation of a chiral thiiranium ion intermediate.
Step 2: Nucleophilic Attack on the Thiiranium Ion. An external nucleophile then attacks one of the carbon atoms of the thiiranium ring. This attack also proceeds via an SN2-like mechanism, leading to a second inversion of configuration.
The net result of these two inversions is the retention of configuration at the C2 center. dalalinstitute.commugberiagangadharmahavidyalaya.ac.in This stands in contrast to a classical SN2 reaction which would result in a single inversion of configuration.
The phenyl group of the phenylthio substituent can also, in principle, participate in the reaction through the formation of a phenonium ion. wikipedia.org This involves the π-electrons of the aromatic ring acting as a nucleophile. wikipedia.org However, in the case of β-phenylthio alcohols, the participation of the sulfur atom is generally more favorable due to the higher nucleophilicity of sulfur compared to the phenyl π-system.
The table below summarizes the expected stereochemical outcomes for a hypothetical reaction of (S)-1-(phenylthio)-2-butanol with a nucleophile (Nu⁻) under conditions favoring neighboring group participation.
| Starting Material | Reaction Pathway | Intermediate | Final Product Stereochemistry |
|---|---|---|---|
| (S)-1-(Phenylthio)-2-butanol | Neighboring Group Participation | Thiiranium ion | Retention (S-configuration) |
| (S)-1-(Phenylthio)-2-butanol | Classical SN2 (hypothetical) | Pentacoordinate transition state | Inversion (R-configuration) |
Role of Neighboring Group Participation in Directed Reactions
Neighboring group participation by the phenylthio group is a powerful tool for directing the stereochemical outcome of reactions at the adjacent carbon atom. mugberiagangadharmahavidyalaya.ac.in The anchimeric assistance provided by the sulfur atom not only controls the stereochemistry but can also significantly increase the rate of reaction compared to analogous systems without a participating group. wikipedia.org
The formation of the rigid, three-membered thiiranium ion intermediate effectively shields one face of the molecule from attack by an external nucleophile. The subsequent nucleophilic attack is therefore directed to the opposite face, leading to a highly stereoselective transformation.
The efficiency of this neighboring group participation is dependent on several factors, including the nature of the leaving group and the reaction conditions. For the participation to be effective, the rate of the intramolecular attack by the sulfur atom must be significantly faster than the direct intermolecular attack by the external nucleophile.
Below is a table illustrating the general principle of how the phenylthio group directs the stereochemistry in a substitution reaction at C2 of a 1-(phenylthio)-2-butanol analogue.
| Substrate Feature | Role in Stereochemical Control | Expected Outcome |
|---|---|---|
| Phenylthio group at C1 | Acts as an internal nucleophile, forming a thiiranium ion intermediate. | Retention of configuration at C2. |
| Leaving group at C2 | Is displaced by the neighboring sulfur atom in the rate-determining step. | Facilitates the formation of the cyclic intermediate. |
| External Nucleophile | Attacks the thiiranium ion intermediate in a second SN2-like step. | Stereospecific opening of the three-membered ring. |
Applications of S 1 Phenylthio 2 Butanol in Complex Molecule Synthesis
Utilization as a Chiral Building Block in Asymmetric Synthesis
(S)-1-(Phenylthio)-2-butanol serves as a powerful chiral auxiliary, directing the stereochemical outcome of reactions to afford products with high enantiomeric purity. Its utility stems from the ability to introduce chirality and then be readily transformed into other functional groups.
A significant application of this chiral building block is in the synthesis of other valuable chiral synthons. For instance, (S)-1-(phenylthio)-2-butanol can be converted into chiral epoxides, which are highly versatile intermediates in organic synthesis. nih.gov The transformation typically involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate, followed by intramolecular nucleophilic substitution by the sulfur atom to form a thiiranium ion intermediate, which is then converted to the epoxide. These chiral epoxides can subsequently undergo regioselective ring-opening reactions with various nucleophiles to generate a diverse array of enantiomerically enriched compounds. nih.gov
Another important class of compounds derived from (S)-1-(phenylthio)-2-butanol are chiral β-hydroxy sulfides. researchgate.net These can be synthesized through various methods, including the ring-opening of chiral epoxides derived from the parent alcohol. rsc.org The resulting β-hydroxy sulfides are themselves valuable intermediates, as the sulfide (B99878) moiety can be further manipulated, for example, through oxidation to sulfoxides or sulfones, or removed reductively.
The strategic placement of the phenylthio group allows for its use in carbon-carbon bond-forming reactions. The sulfur atom can stabilize an adjacent carbanion, which can then react with electrophiles to create new stereocenters with high diastereoselectivity. This approach has been utilized in the synthesis of polyfunctionalized cyclobutane (B1203170) derivatives. nih.gov
Role in the Enantioselective Construction of Natural Products and their Analogues
The construction of natural products, often characterized by their complex three-dimensional structures and multiple stereocenters, represents a significant challenge in organic synthesis. (S)-1-(Phenylthio)-2-butanol has proven to be an effective starting material for the enantioselective synthesis of several natural products and their analogues.
A notable example is its application in the synthesis of naturally occurring spiroketal pheromones. nih.gov Spiroketals are common structural motifs in a variety of biologically active natural products. The synthesis of these compounds often requires the careful construction of stereogenic centers. In one approach, a closely related compound, (S)-(+)-4-(phenylthio)-2-butanol, was utilized as a chiral pool starting material to construct the key fragments of the spiroketal structure, demonstrating the utility of this class of chiral β-hydroxy sulfides in building complex natural product frameworks.
Furthermore, fragments derived from (S)-1-(phenylthio)-2-butanol have been employed in the synthesis of complex polyether ionophore antibiotics. For instance, the C1-C8 fragment of such antibiotics can be synthesized using strategies that rely on the stereochemistry imparted by chiral building blocks like (S)-1-(phenylthio)-2-butanol. The synthesis of the C1-C52 fragment of Amphidinol 3, a potent antifungal and hemolytic agent, involved the use of a protected polyol phenylthio ether, highlighting the role of such synthons in the assembly of large, complex natural products. nih.gov
The principles of using chiral building blocks derived from simple starting materials are also evident in the synthesis of other complex natural products like (-)-Lomaiviticin Aglycon, where late-stage dimerization of monomeric intermediates, constructed from chiral synthons, is a key step. mdpi.com
Precursors for Biologically Active Molecules and Advanced Organic Intermediates
Beyond natural product synthesis, (S)-1-(phenylthio)-2-butanol and its derivatives serve as precursors to a range of biologically active molecules and advanced organic intermediates that are crucial in medicinal chemistry and materials science.
The conversion of (S)-1-(phenylthio)-2-butanol to chiral epoxides provides access to intermediates for the synthesis of various pharmaceuticals. nih.govnih.gov For example, chiral 1,2-diols, which can be obtained from these epoxides, are key structural motifs in many biologically active compounds.
Derivatives of (S)-1-(phenylthio)-2-butanol have been investigated for their potential as novel therapeutic agents. For instance, the introduction of a phenylthio group can influence the biological activity of a molecule. While direct examples for (S)-1-(phenylthio)-2-butanol are not extensively documented in this specific context, the broader class of aromatic and heterocyclic perfluoroalkyl sulfides has been studied for their high lipophilicity, which can enhance the ability of molecules to cross lipid membranes, a desirable property for many drugs. rsc.org
The synthesis of complex molecules often requires the assembly of several fragments. (S)-1-(phenylthio)-2-butanol can be used to prepare key chiral fragments for the synthesis of larger, biologically active molecules. For example, the synthesis of the C8-C23 fragment of Antarlides, which are androgen receptor antagonists, demonstrates the use of a combination of stereoselective reactions to construct complex fragments with multiple stereocenters. nih.gov
The following table provides a summary of some of the key intermediates and target molecules synthesized using (S)-1-(Phenylthio)-2-butanol or its close analogues, along with their applications.
| Precursor/Intermediate | Target Molecule/Fragment | Application/Significance |
| (S)-1-(Phenylthio)-2-butanol | Chiral Epoxides | Versatile intermediates for the synthesis of enantiomerically pure compounds. nih.gov |
| (S)-1-(Phenylthio)-2-butanol | Chiral β-Hydroxy Sulfides | Building blocks for the synthesis of various organic molecules. researchgate.net |
| (S)-(+)-4-(Phenylthio)-2-butanol | Spiroketal Pheromones | Enantioselective synthesis of insect pheromones. nih.govnih.gov |
| Phenylthio ether synthons | C1-C52 fragment of Amphidinol 3 | Synthesis of a potent antifungal and hemolytic natural product. nih.gov |
| Chiral Synthons | (-)-Lomaiviticin Aglycon | Synthesis of a complex cytotoxic natural product. mdpi.com |
| Chiral Fragments | C8-C23 fragment of Antarlides | Synthesis of androgen receptor antagonists. nih.gov |
Future Directions in Research on S 1 Phenylthio 2 Butanol
Development of Novel and More Efficient Enantioselective Synthetic Routes
While (S)-1-(phenylthio)-2-butanol is accessible, the development of more efficient, sustainable, and scalable enantioselective synthetic routes remains a key area for future investigation. Current strategies often rely on the reduction of the corresponding β-ketosulfide or the ring-opening of chiral epoxides. Future efforts will likely focus on catalytic asymmetric methods that offer improved atom economy and operational simplicity.
One promising avenue is the advancement of biocatalytic methods . The use of ketoreductases (KREDs) for the asymmetric reduction of 1-(phenylthio)-2-butanone has shown potential for producing chiral β-hydroxy sulfides with high enantiomeric excess. researchgate.net Future research could focus on discovering or engineering novel KREDs with enhanced substrate specificity and activity for this particular ketone, potentially leading to near-quantitative yields and perfect enantioselectivity under mild, aqueous conditions. Similarly, continuous-flow processes using immobilized enzymes could be developed to improve space-time yields and simplify product isolation, as has been demonstrated for the synthesis of (S)-2-butanol itself. researchgate.netresearchgate.net
Another key area is the development of novel transition-metal-catalyzed asymmetric reactions . While methods like the CBS-oxazaborolidine-catalyzed reduction of β-keto sulfides are established, newer catalytic systems could offer advantages. beilstein-journals.orgnih.gov For instance, iridium-catalyzed asymmetric cascade reactions, which have been used for synthesizing chiral β-hydroxy allylic sulfides, could potentially be adapted for the synthesis of saturated analogues like (S)-1-(phenylthio)-2-butanol. rsc.org Furthermore, chromium-catalyzed three-component reactions have emerged for the synthesis of related β-hydroxy selenides with high diastereo- and enantioselectivity, suggesting that similar strategies could be explored for sulfur analogues. researchgate.net The goal would be to develop catalysts that are not only highly selective but also robust enough to tolerate the sulfur atom, which can often act as a catalyst poison.
| Synthetic Strategy | Potential Future Development | Key Advantages |
| Biocatalysis (KREDs) | Enzyme discovery and engineering for higher specificity; Development of continuous-flow systems. | High enantioselectivity, mild reaction conditions, environmentally benign. |
| Transition-Metal Catalysis | Exploration of novel Ir, Cr, or other metal catalysts; Ligand development to prevent catalyst poisoning. | High turnover numbers, broad substrate scope, potential for novel bond formations. |
| Organocatalysis | Design of new chiral Brønsted acids or bases for epoxide ring-opening or ketone reduction. | Metal-free, often milder conditions, complementary selectivity to metal catalysts. |
Exploration of Undiscovered Reactivity Profiles and Stereoselective Transformations
The known reactivity of (S)-1-(phenylthio)-2-butanol largely revolves around its use as a chiral precursor, for example, in the synthesis of naturally occurring spiroketal pheromones. acs.org However, its full reactive potential is far from exhausted. Future research should aim to uncover novel transformations that leverage its unique combination of a hydroxyl group, a thioether, and a chiral center.
A significant area for exploration is the stereodivergent synthesis of more complex molecules. By capitalizing on the existing stereocenter, new reactions can be developed where the stereochemical outcome is controlled by the choice of reagents or catalysts. For instance, enzymatic cascades could be designed to convert the corresponding racemic ketone into either the (S) or (R) enantiomer of a more complex derivative, such as a chiral amine, by selecting the appropriate enantio-complementary enzymes. nih.gov
The thioether moiety offers a rich playground for chemical manipulation that remains underexplored for this specific molecule. Beyond simple oxidation to the corresponding sulfoxide (B87167) or sulfone, future work could investigate transformations such as:
beilstein-journals.orgnih.gov-Sigmatropic rearrangements of the corresponding allylic sulfoxide to generate new, highly functionalized chiral alcohols.
Reductive cleavage of the C-S bond under specific conditions to unmask a methyl group, providing a route to chiral alcohols that might be difficult to access otherwise.
Use as a directing group in C-H activation reactions on the phenyl ring or the butyl chain, enabling the introduction of new functional groups with high regioselectivity.
The development of such transformations would significantly increase the synthetic value of (S)-1-(phenylthio)-2-butanol, elevating it from a simple chiral building block to a versatile chiral scaffold.
| Transformation Type | Potential Research Focus | Resulting Product Class |
| Stereodivergent Reactions | Development of switchable catalytic systems (enzymatic or chemical) to control the formation of new stereocenters. | Access to multiple diastereomers or enantiomers of complex products from a single precursor. |
| Thioether Manipulation | Investigation of sigmatropic rearrangements, novel C-S bond cleavages, and use as a directing group. | Highly functionalized chiral alcohols, chiral hydrocarbons, and regioselectively substituted aromatics. |
| Oxidation Chemistry | Selective oxidation to chiral sulfoxides and subsequent use in Pummerer-type reactions or as chiral auxiliaries. | Chiral α-functionalized carbonyl compounds and other complex chiral molecules. |
Expansion of Synthetic Applications in Emerging Areas of Chiral Chemistry
The demand for enantiomerically pure compounds is rapidly growing in fields beyond traditional pharmaceuticals. Future research should focus on positioning (S)-1-(phenylthio)-2-butanol as a key intermediate for applications in these emerging areas. chiralpedia.com
In materials science , chirality is being used to create materials with unique optical, electronic, and mechanical properties. (S)-1-(phenylthio)-2-butanol could serve as a chiral building block for the synthesis of:
Chiral ligands for the preparation of metal-organic frameworks (MOFs) or coordination polymers with applications in asymmetric catalysis or enantioselective separations. mdpi.com
Chiral dopants for liquid crystal displays, influencing their helical twisting power.
Monomers for the synthesis of chiral polymers with specific recognition or self-assembly properties.
In agrochemicals , there is a strong drive to develop more effective and environmentally friendly pesticides and herbicides. The biological activity of many agrochemicals is stereospecific. (S)-1-(phenylthio)-2-butanol could be employed as a starting material for the synthesis of new, enantiomerically pure agrochemicals, potentially leading to products with higher efficacy and reduced environmental impact.
Furthermore, its role as a chiral pool chemical can be expanded in the total synthesis of complex natural products . While its use in pheromone synthesis is known, its application in synthesizing other classes of bioactive molecules, such as polyketides or alkaloids, remains a fertile ground for investigation. acs.orgnih.gov The development of new synthetic methodologies, as outlined in the sections above, will directly fuel its applicability in synthesizing increasingly complex and valuable target molecules.
| Application Area | Specific Future Goal | Potential Impact |
| Chiral Materials | Synthesis of novel chiral ligands, dopants, and monomers based on the (S)-1-(phenylthio)-2-butanol scaffold. | Development of advanced materials for catalysis, displays, and sensors. |
| Agrochemicals | Use as a chiral precursor for new, enantiopure pesticides and herbicides. | More effective and sustainable crop protection solutions. |
| Total Synthesis | Application in the synthesis of a broader range of complex, bioactive natural products. | Enabling access to new therapeutic agents and biological probes. |
Q & A
Basic: What are the optimal catalytic conditions for synthesizing (S)-1-(phenylthio)-2-butanol while preserving enantiomeric purity?
Methodological Answer:
The synthesis of chiral thioether alcohols like (S)-1-(phenylthio)-2-butanol often employs iodine-catalyzed domino reactions. For example, a three-component reaction involving γ-butyrolactam, aromatic aldehydes, and substituted thiophenols under iodine catalysis (5 mol%) in acetonitrile at 80°C yields structurally analogous compounds with up to 88% efficiency . Key steps include:
Catalyst selection : Iodine promotes electrophilic activation of aldehydes.
Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
Enantiopurity control : Chiral HPLC or enzymatic resolution may be required post-synthesis to isolate the (S)-enantiomer.
Reference Table :
| Catalyst | Substrates | Conditions | Yield | Characterization |
|---|---|---|---|---|
| I₂ | Aldehyde, thiophenol | 80°C, 12 h, MeCN | 88% | NMR, IR |
Intermediate: How can researchers resolve contradictions in spectroscopic data when characterizing the stereochemistry of (S)-1-(phenylthio)-2-butanol?
Methodological Answer:
Contradictions in stereochemical assignments often arise from overlapping NMR signals or ambiguous NOE correlations. A combined approach is recommended:
Vibrational spectroscopy : FTIR analysis of C-S (∼670 cm⁻¹) and O-H (∼3400 cm⁻¹) stretches confirms functional group integrity .
Chiroptical methods : Circular dichroism (CD) or optical rotation comparisons with known enantiomers validate configuration.
Computational validation : Density Functional Theory (DFT) simulations of NMR chemical shifts or IR frequencies can reconcile experimental vs. theoretical data .
Advanced: What computational approaches are suitable for modeling the reaction pathways of thiols with secondary alcohols like (S)-1-(phenylthio)-2-butanol?
Methodological Answer:
Combined molecular dynamics (MD) and quantum mechanical (QM) studies are effective. For example:
MD simulations : Probe solvent effects (e.g., aqueous vs. nonpolar systems) on thiol nucleophilicity .
QM calculations : Transition state analysis (e.g., at the B3LYP/6-31G* level) identifies energy barriers for S-alkylation steps.
Solvent modeling : COSMO-RS theory predicts solvation free energies to optimize reaction conditions .
Basic: What are the recommended analytical techniques for confirming the structural integrity of (S)-1-(phenylthio)-2-butanol post-synthesis?
Methodological Answer:
A multi-technique approach ensures accuracy:
NMR spectroscopy :
- ¹H NMR: Peaks at δ 1.2–1.5 ppm (CH₃), δ 3.5–4.0 ppm (CH-OH).
- ¹³C NMR: C-S linkage confirmed at δ 40–50 ppm.
Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) matching the theoretical mass (C₁₀H₁₄OS: 182.08 g/mol).
X-ray crystallography : Single-crystal analysis resolves absolute configuration .
Advanced: How does the phenylthio group influence the photochemical stability of (S)-1-(phenylthio)-2-butanol in various solvent systems?
Methodological Answer:
The phenylthio group acts as a photosensitizer. Experimental protocols include:
UV-Vis spectroscopy : Monitor λmax shifts in polar (e.g., ethanol) vs. nonpolar (e.g., hexane) solvents.
Quantum yield measurements : Compare degradation rates under UV irradiation (e.g., 254 nm).
Radical trapping : Use TEMPO to quench thiyl radicals, confirming photolytic S-C bond cleavage pathways .
Advanced: How to address discrepancies in thermodynamic data (e.g., boiling point, solubility) for (S)-1-(phenylthio)-2-butanol across literature sources?
Methodological Answer:
Data validation : Cross-reference NIST-reviewed properties (e.g., boiling point: ∼318 K ) with experimental replicates.
Solubility testing : Use shake-flask methods in water/octanol systems to measure partition coefficients (logP).
Outlier detection : Apply statistical tools (e.g., Grubbs’ test) to identify anomalous values in published datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
